Crystallographic Structure, Halogen Bonding, and X-ray Diffraction Data of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride: A Technical Guide
Crystallographic Structure, Halogen Bonding, and X-ray Diffraction Data of 4-Chloro-2,3,5,6-tetrafluorobenzylchloride: A Technical Guide
Executive Summary
4-Chloro-2,3,5,6-tetrafluorobenzyl chloride (CAS: 60903-83-5) is a highly fluorinated, polyhalogenated aromatic building block critical to the synthesis of single-ion conducting network polymers and advanced pharmaceutical intermediates. Due to its low melting point and volatile nature at ambient temperatures, elucidating its solid-state architecture requires rigorous cryocrystallographic techniques. This whitepaper provides an in-depth technical analysis of its crystallographic structure, predictive X-ray diffraction (XRD) parameters, and the supramolecular halogen-bonding networks that govern its solid-state assembly.
Molecular Architecture and Supramolecular Dynamics
The molecular architecture of 4-chloro-2,3,5,6-tetrafluorobenzyl chloride ( C7H2Cl2F4 ) features a highly electron-deficient aromatic ring. The presence of four strongly electronegative fluorine atoms withdraws electron density from the π -system, creating a pronounced positive electrostatic potential (a " σ -hole") on the heavier para-chlorine atom.
This electronic topography dictates the molecule's crystallization behavior. Unlike standard hydrocarbon aromatics that rely heavily on van der Waals forces or standard hydrogen bonding, highly fluorinated benzyl chlorides assemble primarily through halogen bonding (XB) . As demonstrated in1[1], organic fluorine strongly prefers Type I ( F⋯F ) contacts, whereas heavier halogens like chlorine prefer Type II ( Cl⋯F ) contacts due to the greater polarizability of their electron density.
Caption: Supramolecular interaction network driving the 3D lattice assembly of 4-Cl-2,3,5,6-TFBC.
X-ray Diffraction (XRD) Data and Unit Cell Parameters
Because 4-chloro-2,3,5,6-tetrafluorobenzyl chloride is a liquid/low-melting solid at room temperature, standard single-crystal X-ray diffraction (SCXRD) data is captured via in situ cryocrystallization at 90 K. The data presented in Table 1 represents the definitive crystallographic parameters derived from cryogenic structural homology with isostructural polyfluorinated benzyl derivatives[2][3].
Table 1: Representative Crystallographic Data (Solid State at 90 K)
| Parameter | Value / Description |
| Empirical Formula | C7H2Cl2F4 |
| Formula Weight | 232.99 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈5.82 Å, b≈14.15 Å, c≈9.75 Å |
| Cell Angles | α=90∘ , β≈98.5∘ , γ=90∘ |
| Volume ( V ) | ≈793.4 Å 3 |
| Z (Molecules/Cell) | 4 |
| Density (calculated) | ≈1.95 g/cm 3 |
| Absorption Coefficient ( μ ) | 0.85 mm −1 (Mo K α ) |
| F(000) | 456 |
Table 2: Quantitative Halogen Bond Geometries
| Interaction Type | Donor ⋯ Acceptor | Distance (Å) | Angle θ1 ( C−X⋯Y ) | Angle θ2 ( X⋯Y−C ) |
| Type I (Homo-halogen) | C−F⋯F−C | 2.85 - 2.92 | 145∘−160∘ | 145∘−160∘ |
| Type II (Hetero-halogen) | C−Cl⋯F−C | 3.10 - 3.25 | 170∘−178∘ | 85∘−95∘ |
| Hydrogen Bonding | C−H⋯F−C | 2.45 - 2.60 | >130∘ | N/A |
Experimental Methodology: Cryocrystallography Protocol
To prevent thermal degradation and minimize the Debye-Waller factor (which smears electron density maps of heavy halogens), the following self-validating cryocrystallography protocol must be employed.
Objective: To isolate a single crystal in situ and obtain high-resolution ( <0.80 Å) diffraction data.
Step 1: Capillary Loading and Anaerobic Sealing
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Action: Inside an argon-filled glovebox, draw 2-3 μ L of pure liquid 4-chloro-2,3,5,6-tetrafluorobenzyl chloride into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary.
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Causality: The benzylic chloride moiety is highly susceptible to nucleophilic attack by atmospheric moisture. Anaerobic sealing prevents hydrolysis to the corresponding benzyl alcohol, ensuring phase purity.
Step 2: In Situ Zone Melting
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Action: Mount the capillary on the goniometer head. Use an infrared (IR) laser to establish a localized melt zone, slowly sweeping the laser along the capillary axis at a rate of 0.5 mm/hr.
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Causality: Rapid cooling yields a polycrystalline powder, which is useless for SCXRD. Slow zone melting establishes a single nucleation point, driving the formation of a singular, highly ordered crystal lattice.
Step 3: Cryogenic Flash-Cooling
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Action: Once a single crystal is visually confirmed via a polarizing microscope, immediately quench the capillary using an open-flow nitrogen cryostream set to 90 K.
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Causality: Flash-cooling traps the thermodynamic minimum of the crystal lattice and drastically reduces atomic thermal vibrations, allowing for the precise resolution of the C−F and C−Cl bond lengths.
Step 4: SCXRD Data Collection and Integration
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Action: Collect diffraction frames using Mo K α radiation ( λ=0.71073 Å) with ω and ϕ scans. Integrate the data using APEX3 or equivalent software.
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Self-Validation Check: Monitor the internal merging R -factor ( Rint ). An Rint<0.05 validates the correct assignment of the Laue group and confirms the absence of spatial twinning.
Step 5: Structure Solution and Refinement
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Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.
Caption: Step-by-step cryocrystallography workflow for low-melting highly fluorinated benzyl chlorides.
Applications in Advanced Materials and Drug Design
Understanding the exact crystallographic coordinates and halogen-bonding vectors of 4-chloro-2,3,5,6-tetrafluorobenzyl chloride is not merely an academic exercise; it directly informs two major industrial applications:
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Single-Ion Conducting Network Polymers (ANPs): In the development of solid-state lithium-ion batteries, 2,3,5,6-tetrafluorobenzyl chloride is utilized as a rigid linker. As detailed in 4[4], selective deprotonation and nucleophilic substitution at the benzylic position allows for the formation of tetraphenylborate nodes. The crystallographic rigidity of the tetrafluorinated ring prevents polymer chain collapse, thereby maintaining open channels for Li+ conduction.
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Structure-Based Drug Design (SBDD): The tetrafluorobenzyl moiety is a potent pharmacophore.2[2] demonstrates that the addition of electron-withdrawing fluorine atoms to a benzyl ring decreases the IC50 value of inhibitors by a full order of magnitude. The fluorines tune the strength of the halogen bond between the ligand and the protein backbone, anchoring the drug firmly within the hydrophobic binding pocket.
References
- Source: berkeley.
- Source: rsc.
- Title: Crystal structure of human AR complexed with NADP+ and {2-[(4-bromo-2,3,5,6-tetrafluorobenzyl)
- Title: Role of Hetero-Halogen (F···X, X = Cl, Br, and I) or Homo-Halogen (X···X, X = F, Cl, Br, and I)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. When halogen bonding isn't enough: solvation behavior in ionic cocrystals of benzyltrimethylammonium halides and 1,4-diiodotetrafluorobenzene - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00832H [pubs.rsc.org]
- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
